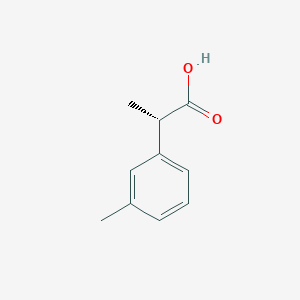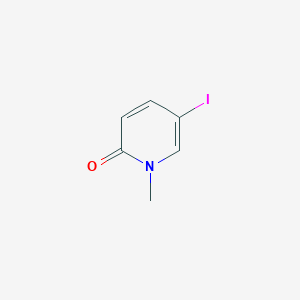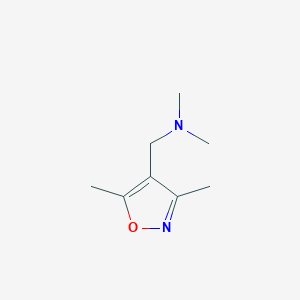
3,5-dimethyl-4-(N,N-dimethylaminomethyl) isoxazole
Vue d'ensemble
Description
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of 3,5-dimethyl-4-(N,N-dimethylaminomethyl) isoxazole consists of a five-membered heterocyclic moiety . The InChI key for this compound is FICAQKBMCKEFDI-UHFFFAOYSA-N .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Applications De Recherche Scientifique
Tautomerism Studies
Research has shown that derivatives of isoxazole, including 3,5-dimethylisoxazoles, exhibit interesting tautomeric properties. These studies are essential in understanding the chemical behavior and stability of such compounds in different environments. For instance, the study of 5-hydroxyisoxazoles and isoxazol-5-ones has revealed their tautomeric forms in various solvents and their basicity properties (Boulton & Katritzky, 1961).
Synthesis and Chemical Transformations
Isoxazole derivatives, including 3,5-dimethylisoxazoles, are used in the synthesis of various organic compounds. For example, 3,5-dimethyl-4-iodoisoxazole is used in palladium-catalyzed cross-coupling reactions to form aryl-3,5-dimethylisoxazoles, which are further converted into other valuable organic compounds (Labadie, 1994). Additionally, the regioselectivity in the alkylation of 3,5-dimethylisoxazoles has been studied, providing insights into the control of product yields in synthetic reactions (Polo et al., 1990).
Biological and Medicinal Applications
Isoxazole derivatives have shown potential in various biological applications. A study on the synthesis and immunosuppressive properties of isoxazole derivatives, including their mechanisms of action, indicates their potential in medical research and drug development (Mączyński et al., 2018). This highlights the relevance of isoxazole derivatives in the field of immunology and pharmacology.
Development of New Synthetic Methods
Continuous advancements in the synthesis of isoxazole derivatives, including 3,5-dimethylisoxazoles, have been made. These methods aim to improve the efficiency, yield, and environmental impact of the synthesis process. For instance, a study on the clean and efficient synthesis of isoxazole derivatives in aqueous media showcases the development of greener and more sustainable synthetic methods (Dou et al., 2013).
Orientations Futures
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Mécanisme D'action
Target of Action
The primary target of 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine, also known as 3,5-dimethyl-4-(N,N-dimethylaminomethyl) isoxazole, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . It has demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, exhibiting robust inhibitory activity against it . Notably, a derivative of this compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(5-10(3)4)7(2)11-9-6/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBLQDGWPHISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
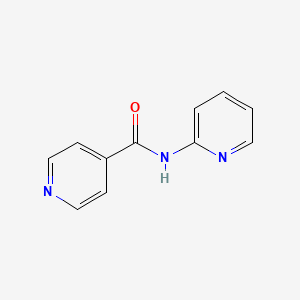

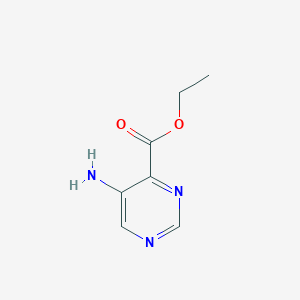



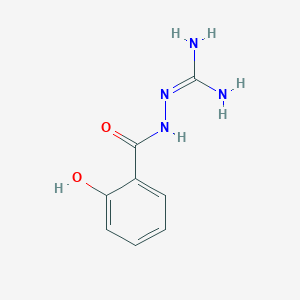

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
